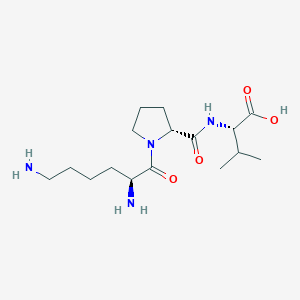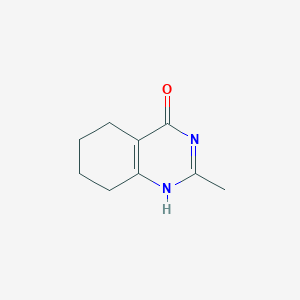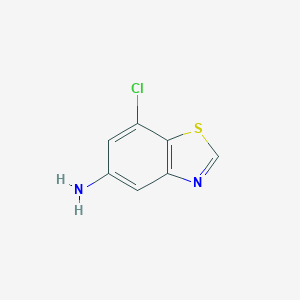
7-Chloro-1,3-benzothiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Amino-2-chlorobenzothiazole or ACBT, and it has a molecular formula of C7H5ClN2S. In
Aplicaciones Científicas De Investigación
7-Chloro-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have potential applications in the field of organic electronics and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,3-benzothiazol-5-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity. The exact mechanisms by which 7-Chloro-1,3-benzothiazol-5-amine exerts its effects are still under investigation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Chloro-1,3-benzothiazol-5-amine has a variety of biochemical and physiological effects. The compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-Chloro-1,3-benzothiazol-5-amine has been reported to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its versatility. The compound has been reported to have potential applications in various fields, including cancer research, organic electronics, and fluorescent probe development. Additionally, the synthesis of 7-Chloro-1,3-benzothiazol-5-amine is relatively straightforward and can be achieved through various methods.
One of the limitations of using 7-Chloro-1,3-benzothiazol-5-amine in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and caution should be exercised when handling it. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects.
Direcciones Futuras
There are several future directions for the study of 7-Chloro-1,3-benzothiazol-5-amine. One potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanisms by which the compound exerts its effects. The potential applications of 7-Chloro-1,3-benzothiazol-5-amine in the fields of cancer research, organic electronics, and fluorescent probe development should also be further explored. Finally, the potential toxicity of the compound should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
In conclusion, 7-Chloro-1,3-benzothiazol-5-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Chloro-1,3-benzothiazol-5-amine have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its potential applications in various fields.
Propiedades
Número CAS |
196205-26-2 |
|---|---|
Nombre del producto |
7-Chloro-1,3-benzothiazol-5-amine |
Fórmula molecular |
C7H5ClN2S |
Peso molecular |
184.65 g/mol |
Nombre IUPAC |
7-chloro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |
Clave InChI |
JTRVHAIGBGLSBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)N |
SMILES canónico |
C1=C(C=C(C2=C1N=CS2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


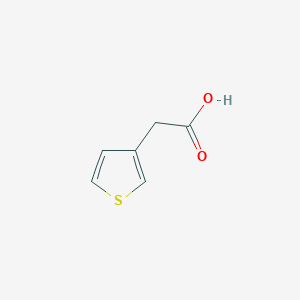
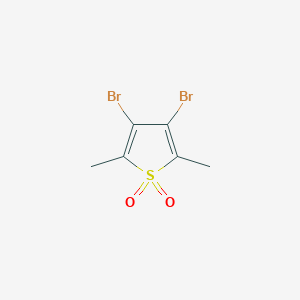
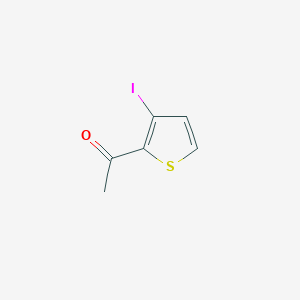
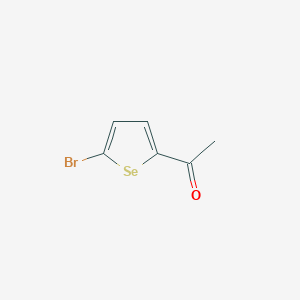
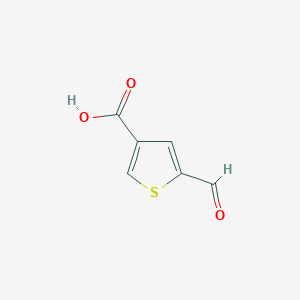
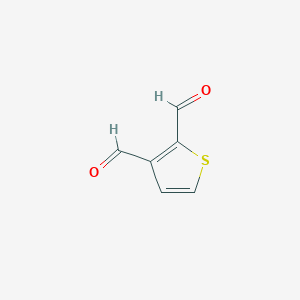
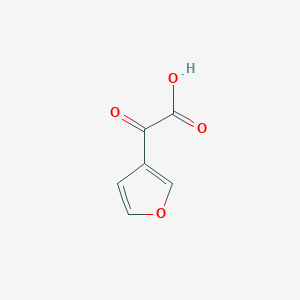
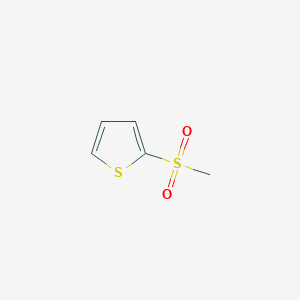
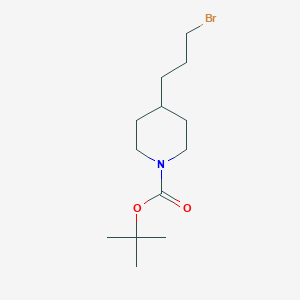
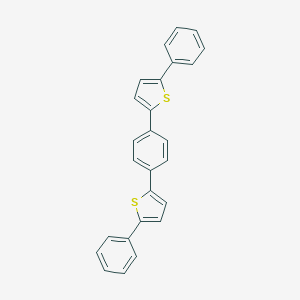
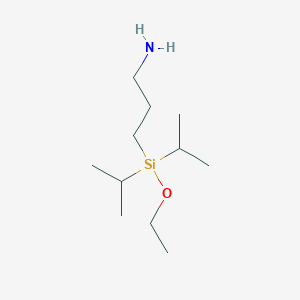
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
